Tert-butyl (4-cyano-1h-imidazol-5-yl)carbamate
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Overview
Description
Tert-butyl (4-cyano-1h-imidazol-5-yl)carbamate is a compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-cyano-1h-imidazol-5-yl)carbamate typically involves the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in the presence of trifluoroacetic acid (TFA) as a catalyst . This method is convenient and yields 3-substituted imidazo[1,5-a]-pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves using commercially available starting materials and optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-cyano-1h-imidazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired product and include temperature control, solvent selection, and catalyst use.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups.
Scientific Research Applications
Tert-butyl (4-cyano-1h-imidazol-5-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of tert-butyl (4-cyano-1h-imidazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate: A pharmaceutical intermediate used in anticancer drug synthesis.
tert-butyl ((4-cyano-5-iodo-1H-imidazol-2-yl)methyl)(ethyl)carbamate:
Uniqueness
Tert-butyl (4-cyano-1h-imidazol-5-yl)carbamate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N4O2 |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
tert-butyl N-(5-cyano-1H-imidazol-4-yl)carbamate |
InChI |
InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)13-7-6(4-10)11-5-12-7/h5H,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
KPHKKTRJSVFROF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(NC=N1)C#N |
Origin of Product |
United States |
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